N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .
Synthesis Analysis
Thiadiazole molecules are synthesized by various methods. For example, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Chemical Reactions Analysis
Thiadiazoles are used in various chemical reactions due to their unique structure. They are used in the synthesis of various pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole-based compounds depend on the specific compound. For example, a thiadiazole-based covalent triazine framework nanosheet exhibited high stability, high porosity, and high fluorescence performance .Scientific Research Applications
Anticancer Activity
A significant portion of research on thiadiazole derivatives focuses on their potential as anticancer agents. Compounds containing thiadiazole scaffolds have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. For instance, derivatives synthesized via microwave-assisted methods demonstrated promising anticancer activity, showcasing comparable GI50 values to standard drugs like Adriamycin (Tiwari et al., 2017). Another study reported the synthesis of heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which displayed potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020).
Antihypertensive Agents
Research has also been conducted on the development of thiadiazole derivatives as antihypertensive agents. A study explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, highlighting their potential as α-blocking agents with good efficacy and low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Activity
Compounds featuring thiadiazole and related structures have been investigated for their antimicrobial properties. A study detailed the synthesis and antimicrobial activity of new substituted anilinobenzimidazoles, incorporating 1,3,4-thiadiazole among other heterocycles, demonstrating significant activity against various pathogens (Nofal et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-20-13-7-3-4-8-14(13)21(26(20,23)24)11-10-18-17(22)16-12-6-2-5-9-15(12)25-19-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHCYBDMNVBWDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=NOC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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